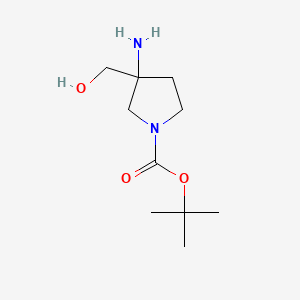
Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is involved in complex chemical synthesis processes. For instance, it is synthesized from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate and coupled with aromatic aldehyde to afford Schiff base compounds. These compounds are characterized using spectroscopic methods, and their structures are analyzed using X-ray crystallographic analysis. The molecular structure is often stabilized by intramolecular hydrogen bonds, highlighting its potential in creating stable molecular arrangements for various applications (Çolak, Karayel, Buldurun, & Turan, 2021).
Asymmetric Synthesis
The compound plays a crucial role in the asymmetric synthesis of complex molecules. A notable application is in the practical asymmetric synthesis of disubstituted pyrrolidines, achieved through nitrile anion cyclization strategy. This process involves several steps including catalytic asymmetric reduction, displacement, and conjugate addition, culminating in the formation of chiral pyrrolidine with high yield and enantiomeric excess. Such processes are critical in the production of molecules with specific chiral configurations, which is important in pharmaceuticals and material sciences (Chung et al., 2005).
Supramolecular Arrangement
The compound is involved in the study of supramolecular arrangements influenced by weak intermolecular interactions. Even lacking a hydrogen bond donor and acceptor system, the oxopyrrolidine analogues of this compound, upon bulky substitutions, can form fascinating supramolecular assemblies through various weak interactions. This is pivotal in understanding the molecular packing and arrangement, which has implications in the field of crystal engineering and design of new materials (Samipillai et al., 2016).
Continuous Flow Synthesis
In synthetic chemistry, the compound is used in the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. The in situ hydrolysis of tert-butyl esters showcases an efficient methodology, integrating the synthesis and modification of compounds in a single continuous process. This method is beneficial for the scalable and efficient production of chemical compounds (Herath & Cosford, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMSJMDJDXMZDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647088 |
Source


|
| Record name | tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-18-2 |
Source


|
| Record name | tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)
![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)



![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)


![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)
